3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene-2-carboxylic acid and 2-hydroxybenzaldehyde as starting materials. These compounds undergo a cyclization reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Naphthalen-2-yl-L-alanine: A compound with a similar naphthalene moiety but different functional groups.
Furan derivatives: Compounds containing the furan ring, which may exhibit similar chemical reactivity but different biological activities
Uniqueness
3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one is unique due to its specific combination of the naphthalene and benzofuran rings. This structural arrangement can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one, also known as a naphthalene-benzofuran hybrid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its antitumor, anti-inflammatory, and antituberculosis properties, supported by data tables and relevant research findings.
1. Structure and Synthesis
The compound is characterized by a unique structural framework that combines naphthalene and benzofuran moieties. This structural combination is essential for its biological activity, as variations in substitution patterns can significantly influence pharmacological effects.
Synthesis Methods
Recent studies have employed various synthetic routes to develop derivatives of this compound. For instance, one method involves the reaction of 3-formylchromone with nucleophilic reagents to yield a range of naphthalene-benzofuran hybrids .
2.1 Antitumor Activity
The antitumor potential of this compound has been evaluated against several cancer cell lines, including HepG-2 and MCF-7. Research indicates that certain derivatives exhibit cytotoxicity superior to that of the well-known chemotherapeutic agent Doxorubicin.
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
3c | HepG-2 | < 10 | More potent than Doxorubicin |
3e | MCF-7 | < 15 | More potent than Doxorubicin |
3h | HepG-2 | < 12 | More potent than Doxorubicin |
In a study, compounds 3c, 3e, and 3h showed remarkable cytotoxicity against HepG-2 cells, with IC50 values significantly lower than that of Doxorubicin .
2.2 Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its interaction with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies revealed strong binding affinities for COX-2, with binding energies ranging from 7.7 to 12.2 kcal/mol.
Compound | Binding Energy (kcal/mol) | COX-2 Selectivity |
---|---|---|
3c | -11.5 | High |
3h | -10.8 | High |
Celecoxib | -9.0 | Reference |
Compounds such as 3c and 3h demonstrated superior selectivity for COX-2 compared to Celecoxib, indicating their potential as anti-inflammatory agents .
2.3 Antituberculosis Activity
The efficacy of the compound against Mycobacterium tuberculosis was evaluated in vitro. The minimum inhibitory concentration (MIC) values were determined, showing that several derivatives were highly effective.
Compound | MIC (mg/mL) | Efficacy |
---|---|---|
3c | < 1 | Highly effective |
3d | < 1 | Highly effective |
3i | < 1 | Highly effective |
Compounds like 3c and 3d exhibited MIC values below 1 mg/mL, outperforming traditional antituberculosis drugs such as Isoniazid .
Apoptosis Induction
Studies on the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells through various pathways, including ROS generation and mitochondrial dysfunction. For example, compounds were shown to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to apoptosis via caspase activation .
Properties
CAS No. |
107796-83-8 |
---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-naphthalen-2-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H12O2/c19-18-16-8-4-3-7-15(16)17(20-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |
InChI Key |
XYDORMDGZVIDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.